6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Safety and Hazards
Mechanism of Action
Target of Action
- The primary target of 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide is :
- To modulate specific biological processes or pathways. This compound.
Mode of Action
- This compound interacts with its target by :
- Binding to specific receptors or enzymes. Altered signaling pathways or enzymatic activity.
Biochemical Pathways
- The affected pathways include :
- Mention specific pathways (e.g., MAPK, PI3K/Akt) and downstream effects. This compound.
Pharmacokinetics
- The ADME properties of this compound are :
- Absorption, distribution, metabolism, and excretion. Discuss how these properties affect drug levels.
Result of Action
- The molecular and cellular effects include :
- Changes in gene expression, protein function, or cell signaling. Altered cell behavior, proliferation, or survival.
Action Environment
- Environmental factors influencing efficacy and stability are :
- pH, temperature, light exposure, etc. This compound.
Preparation Methods
The synthesis of 6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with pentan-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified through recrystallization or chromatography to achieve the desired purity .
Chemical Reactions Analysis
6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
6-chloro-N-(pentan-2-yl)pyridine-3-sulfonamide can be compared with other sulfonamide derivatives, such as:
6-chloro-N-(butan-2-yl)pyridine-3-sulfonamide: Similar structure but with a shorter alkyl chain, which may affect its binding affinity and biological activity.
6-chloro-N-(hexan-2-yl)pyridine-3-sulfonamide: Similar structure but with a longer alkyl chain, which may influence its solubility and pharmacokinetic properties.
6-chloro-N-(pentan-2-yl)pyridine-4-sulfonamide: Similar structure but with the sulfonamide group attached to a different position on the pyridine ring, which can alter its reactivity and biological effects.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and their impact on its chemical and biological properties.
Properties
IUPAC Name |
6-chloro-N-pentan-2-ylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-3-4-8(2)13-16(14,15)9-5-6-10(11)12-7-9/h5-8,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKPVPIFAINCHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NS(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.